9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 890094-16-3
VCID: VC11519905
InChI: InChI=1S/C9H11ClN4/c1-5(2)14-4-11-7-6(3)12-9(10)13-8(7)14/h4-5H,1-3H3
SMILES: CC1=C2C(=NC(=N1)Cl)N(C=N2)C(C)C
Molecular Formula: C9H11ClN4
Molecular Weight: 210.7

9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-

CAS No.: 890094-16-3

Cat. No.: VC11519905

Molecular Formula: C9H11ClN4

Molecular Weight: 210.7

Purity: 95

* For research use only. Not for human or veterinary use.

9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- - 890094-16-3

Specification

CAS No. 890094-16-3
Molecular Formula C9H11ClN4
Molecular Weight 210.7
IUPAC Name 2-chloro-6-methyl-9-propan-2-ylpurine
Standard InChI InChI=1S/C9H11ClN4/c1-5(2)14-4-11-7-6(3)12-9(10)13-8(7)14/h4-5H,1-3H3
SMILES CC1=C2C(=NC(=N1)Cl)N(C=N2)C(C)C

Introduction

Structural and Molecular Characteristics

Core Purine Framework and Substituent Effects

Purines, heterocyclic aromatic compounds comprising fused pyrimidine and imidazole rings, serve as foundational structures in nucleic acids and coenzymes. The substitution pattern of 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- introduces three key modifications (Figure 1):

  • Chlorine at position 2: Enhances electrophilicity and potential for nucleophilic substitution reactions.

  • Methyl group at position 6: Contributes to steric effects and modulates electronic properties via inductive effects.

  • Isopropyl group at position 9: A bulky substituent that influences solubility and intermolecular interactions.

The molecular formula C₉H₁₁ClN₄ (molecular weight: 210.7 g/mol) reflects these substitutions. Computational analyses using the SMILES string CC1=C2C(=NC(=N1)Cl)N(C=N2)C(C)C and InChI key InChI=1S/C9H11ClN4/c1-5(2)14-4-11-7-6(3)12-9(10)13-8(7)14/h4-5H,1-3H3 confirm the three-dimensional arrangement, with the isopropyl group inducing axial chirality in the purine scaffold.

Comparative Analysis of Related Purine Derivatives

To contextualize this compound’s uniqueness, Table 1 contrasts its structure with analogous purine derivatives:

Compound NameSubstituents (Positions)Molecular FormulaKey Applications
2,6-Dichloro-9-isopropyl-9H-purine Cl (2,6), isopropyl (9)C₈H₈Cl₂N₄Intermediate in kinase inhibitor synthesis
9-Benzyl-2-chloro-6-(trifluoromethyl)-9H-purineCl (2), CF₃ (6), benzyl (9)C₁₃H₉ClF₃N₄Probing nucleotide-binding proteins
9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-Cl (2), CH₃ (6), isopropyl (9)C₉H₁₁ClN₄Under investigation for enzymatic modulation

The methyl group at position 6 distinguishes this compound from dichloro or trifluoromethyl analogs, potentially reducing electrophilicity while enhancing metabolic stability.

Synthetic Pathways and Optimization

Stepwise Synthesis Strategy

While no explicit protocol for 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- is documented, extrapolation from analogous purine syntheses suggests a plausible route:

  • Purine Core Formation: Condensation of 4,5-diaminopyrimidine with formic acid under reflux to yield hypoxanthine.

  • Chlorination at Position 2: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine selectively at position 2.

  • Methylation at Position 6: Use of methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) installs the methyl group.

  • N-9 Isopropylation: Mitsunobu reaction with isopropanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) achieves alkylation at position 9 .

Critical Reaction Parameters:

  • Temperature: 20–25°C for Mitsunobu reaction to prevent side product formation .

  • Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) yields ~77% purity , though final purification for the target compound may require HPLC.

Industrial-Scale Production Considerations

Scalable synthesis demands optimization of:

  • Catalyst Efficiency: Transition metal catalysts (e.g., Pd/C) could accelerate coupling steps.

  • Solvent Recovery: THF and ethyl acetate recycling reduces costs and environmental impact.

  • Byproduct Management: Quenching excess POCl₃ with ice-water minimizes hazardous waste .

Physicochemical Properties and Stability

Experimental and Predicted Properties

Experimental data for this compound is sparse, but computational models and analog comparisons provide estimates:

PropertyValue/DescriptionMethod/Source
Melting Point180–185°C (predicted)Analogous purines
Solubility25 mg/mL in DMSOVulcanChem
LogP2.3 (calculated)PubChem
StabilityStable under inert gas, hygroscopicHandling recommendations

The isopropyl group enhances lipid solubility compared to non-alkylated purines, suggesting improved membrane permeability in biological systems.

Research Applications and Future Directions

Current Use Cases

  • Medicinal Chemistry: As a intermediate in synthesizing kinase inhibitors or antiviral agents.

  • Biochemical Probes: To study purine-binding enzymes via competitive inhibition assays.

Knowledge Gaps and Opportunities

  • Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize binding affinity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic clearance in model organisms.

  • Crystallographic Studies: Resolving co-crystal structures with target proteins to guide drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator